molecular formula C12H10N2O2 B1612896 2-Methoxy-5-picolinoylpyridine CAS No. 381725-44-6

2-Methoxy-5-picolinoylpyridine

Cat. No.: B1612896
CAS No.: 381725-44-6
M. Wt: 214.22 g/mol
InChI Key: XUHJXLCYFRJBIR-UHFFFAOYSA-N
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Description

2-Methoxy-5-picolinoylpyridine is an organic compound with the molecular formula C12H10N2O2 It is known for its unique structure, which includes a methoxy group and a picolinoyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-picolinoylpyridine typically involves the reaction of 2-aminopyridine with a mixed acid to obtain 2-amino-5-nitropyridine. This intermediate undergoes hydrolysis, chlorination, methoxylation, and reduction to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-picolinoylpyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine ring allows for substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol derivative.

Scientific Research Applications

2-Methoxy-5-picolinoylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-picolinoylpyridine involves its interaction with specific molecular targets. The methoxy and picolinoyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(6-methoxypyridin-3-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-11-6-5-9(8-14-11)12(15)10-4-2-3-7-13-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHJXLCYFRJBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624699
Record name (6-Methoxypyridin-3-yl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381725-44-6
Record name (6-Methoxypyridin-3-yl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.83 g of α-(2-methoxypyridin-5-yl)-2-pyridinemethanol in 20 ml of an acetone was added 1.70 g of activated manganese dioxide, followed by vigorously stirring at room temperature for 30 minutes. The resulting precipitates were filtered off and washed with acetone. Then, the filtrate was concentrated, to give 0.80 g of the title compound as a white solid.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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